

# An In-depth Technical Guide to the Physical Properties of $\alpha$ -D-Xylofuranose

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## Compound of Interest

Compound Name:  *$\alpha$ -D-Xylofuranose*

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## Abstract

**$\alpha$ -D-Xylofuranose**, a five-membered ring isomer of the pentose sugar xylose, plays a role in various biological contexts. Despite its significance, a comprehensive compilation of its experimentally determined physical properties is notably absent in publicly accessible literature. This technical guide synthesizes the available theoretical and computational data for  **$\alpha$ -D-Xylofuranose** and provides established experimental protocols for the determination of key physical properties for monosaccharides. Due to the scarcity of empirical data for the free  **$\alpha$ -D-xylofuranose** form, this document also presents data for a common derivative, 1,2-O-Isopropylidene- **$\alpha$ -D-xylofuranose**, to offer a point of reference. This guide aims to be a valuable resource for researchers, scientists, and drug development professionals by consolidating existing knowledge and outlining the methodologies required to obtain the much-needed experimental data.

## Introduction

**$\alpha$ -D-Xylofuranose** is the furanose form of D-xylose, a monosaccharide that is a fundamental component of hemicellulose in plant cell walls. While the pyranose form of xylose is more common, the furanose isomer is found in various natural products and is of interest to researchers in glycobiology and medicinal chemistry. A thorough understanding of the physical properties of  **$\alpha$ -D-Xylofuranose** is crucial for its application in drug design, synthesis, and as a biochemical probe.

This guide addresses the current gap in the literature by summarizing the known, albeit limited, physical data for **alpha-d-Xylofuranose** and providing detailed experimental protocols for their determination.

## Physical Properties of alpha-d-Xylofuranose

A comprehensive search of scientific databases reveals a significant lack of experimentally determined physical properties for pure, unmodified **alpha-d-Xylofuranose**. Much of the available data is derived from computational models or pertains to its more stable, derivatized forms.

## Quantitative Data Summary

The following table summarizes the available quantitative data for **alpha-d-Xylofuranose**, which is primarily computational, and for comparison, the experimental data for its derivative, **1,2-O-Isopropylidene-alpha-D-xylofuranose**.

Property	alpha-d-Xylofuranose (Computed/Theoretical)	1,2-O-Isopropylidene- alpha-D-xylofuranose (Experimental)
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>5</sub>	C <sub>8</sub> H <sub>14</sub> O <sub>5</sub>
Molecular Weight	150.13 g/mol [1][2]	190.19 g/mol
Melting Point	141 °C (Joback Method)	69-71 °C
Boiling Point	437.59 °C (Joback Method)	112-114 °C at 0.06 mmHg
Specific Rotation [α] <sub>D</sub>	Not available	-19.2° (c=1 in H <sub>2</sub> O, 25 °C)
Solubility in Water	log <sub>10</sub> WS = 1.11 (Crippen Method)	Soluble
Enthalpy of Combustion (ΔcH° <sub>solid</sub> )	-2338.90 ± 0.84 kJ/mol	Not available

Note: The Joback and Crippen methods are theoretical prediction models and may not reflect the actual experimental values.

## Qualitative Description

Based on the general properties of monosaccharides, **alpha-d-Xylofuranose** is expected to be a white, crystalline solid at room temperature. Its hydroxyl groups make it a polar molecule, suggesting good solubility in water and other polar solvents.

## Experimental Protocols for Physical Property Determination

To address the lack of experimental data, this section provides detailed, standard protocols for determining the key physical properties of monosaccharides like **alpha-d-Xylofuranose**.

### Melting Point Determination (Capillary Method)

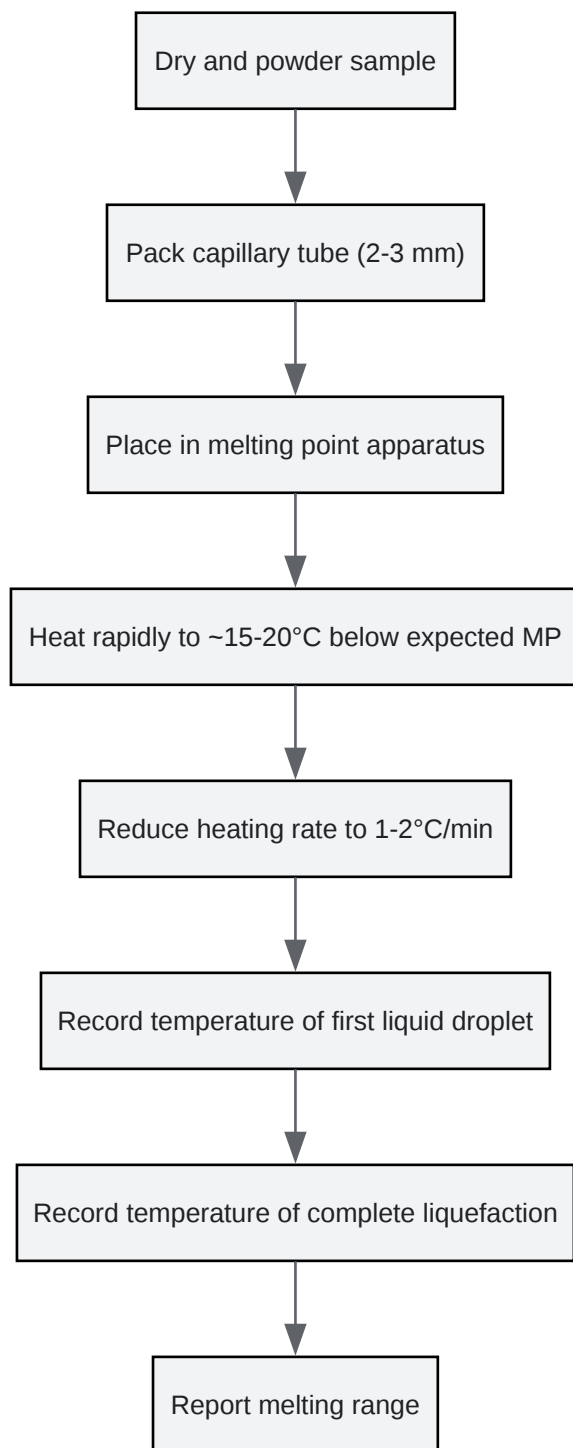
The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered **alpha-d-Xylofuranose** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:**
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated at a steady rate (e.g., 10 °C/minute) until the temperature is about 15-20 °C below the expected melting point.
  - The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.
  - The temperature at which the first liquid droplet appears is recorded as the start of the melting range.
  - The temperature at which the last solid crystal melts is recorded as the end of the melting range.

- Data Analysis: A sharp melting range (0.5-1 °C) is indicative of a pure compound.

#### Logical Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of a solid sample.

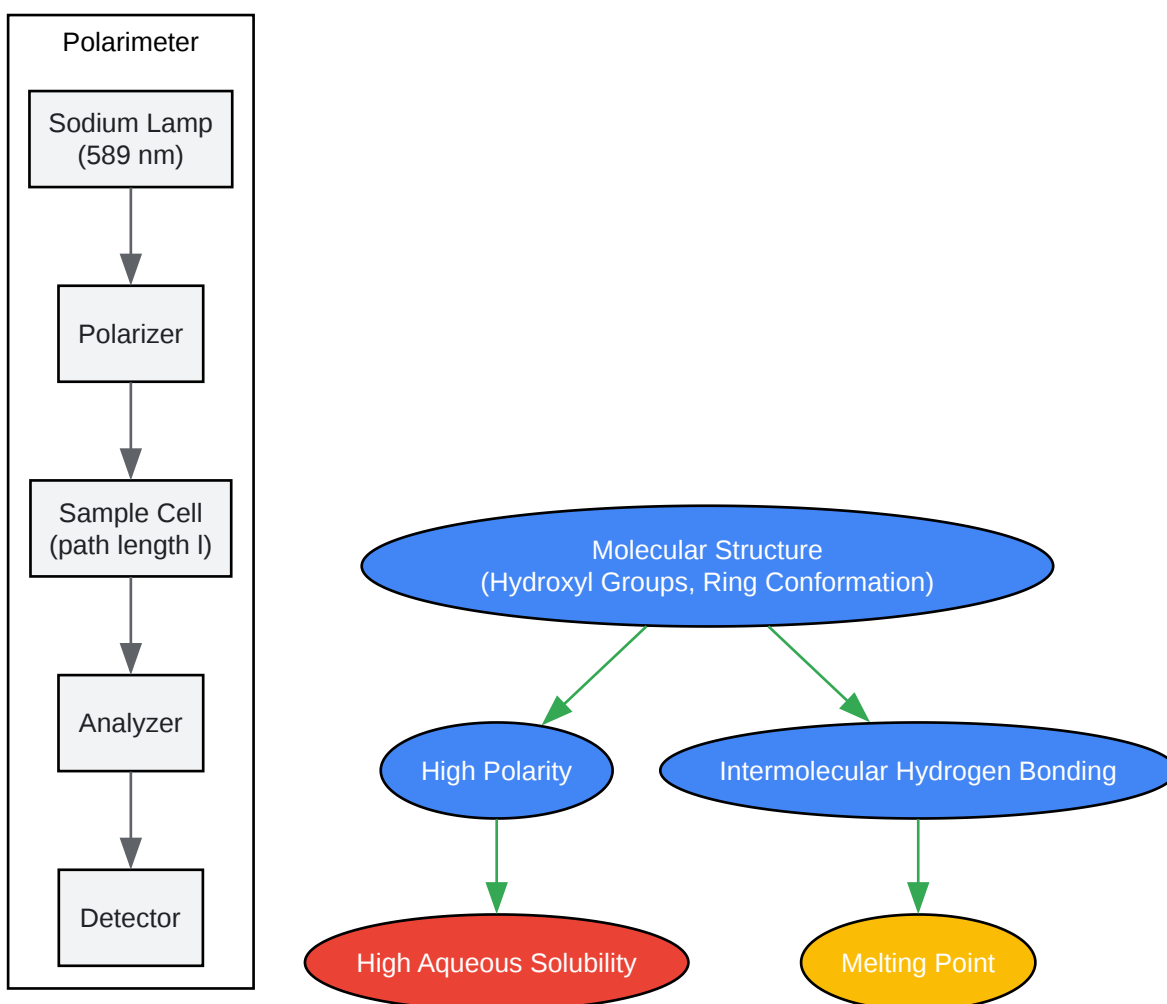
## Specific Rotation Determination (Polarimetry)

Specific rotation is a characteristic property of chiral molecules.

Methodology:

- **Solution Preparation:** A solution of **alpha-d-Xylofuranose** of a known concentration ( $c$ , in g/mL) is prepared in a suitable solvent (e.g., water).
- **Apparatus:** A polarimeter with a sodium lamp (D-line, 589 nm) and a sample cell of a known path length ( $l$ , in decimeters) is used.
- **Procedure:**
  - The polarimeter is calibrated with the pure solvent.
  - The sample cell is filled with the prepared solution, ensuring no air bubbles are present.
  - The observed angle of rotation ( $\alpha$ ) is measured at a specific temperature ( $T$ ).
- **Calculation:** The specific rotation ( $[\alpha]_{DT}$ ) is calculated using the formula:  $[\alpha]_{DT} = \alpha / (l \times c)$

Experimental Setup for Polarimetry



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## References

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- 2. alpha-D-Xylofuranose | C<sub>5</sub>H<sub>10</sub>O<sub>5</sub> | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]
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